5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H19BrN4OS and its molecular weight is 407.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the triazole family, which has garnered attention for its diverse biological activities. The triazole ring structure is known for its pharmacological potential, including anticancer, antibacterial, antifungal, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of triazole derivatives typically involves various methodologies such as cycloaddition reactions and modifications of existing compounds. For instance, This compound can be synthesized through a multi-step process involving the reaction of 3-bromobenzonitrile with pyrrolidine and subsequent transformations to form the thiazole and triazole moieties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds containing the 1,2,4-triazole moiety have shown significant activity against various cancer cell lines. For example:
Compound | Cell Line | Percent Growth Inhibition (PGI) |
---|---|---|
5a | UO-31 | 26.68% |
5b | UO-31 | 31.14% |
5c | EKVX | 37.17% |
The renal cancer cell line UO-31 exhibited notable sensitivity to these compounds, indicating their potential as effective anticancer agents .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains. The mechanism often involves inhibition of ergosterol biosynthesis in fungi and disruption of bacterial cell wall synthesis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 8 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .
The biological activity of This compound is attributed to its ability to interact with specific biological targets:
- Tubulin Binding : Molecular docking studies have indicated that this compound binds effectively to tubulin at the combretastatin A-4 binding site, which is critical for inhibiting cancer cell proliferation .
- Enzyme Inhibition : The compound may also inhibit key enzymes involved in metabolic pathways of cancer cells and pathogens.
Case Studies
Several studies have documented the efficacy of triazole derivatives in clinical settings:
- Anticancer Efficacy : A study involving a series of triazole compounds demonstrated significant tumor growth inhibition in xenograft models .
- Antimicrobial Testing : Clinical isolates of Mycobacterium tuberculosis were subjected to testing with triazole derivatives showing promising results in terms of reduced colony-forming units .
特性
IUPAC Name |
5-[(3-bromophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-8-3-4-9-21)11-6-5-7-12(18)10-11/h5-7,10,14,23H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLCKVXRCUBHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。